6-Amino-biphenyl-3-carboxylic acid

Description

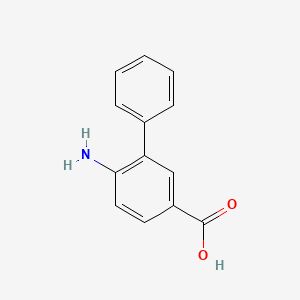

For instance, 6-amino-[1,1-biphenyl]-2-carboxylic acid (CAS 91718-53-5, molecular formula C₁₃H₁₁NO₂, molecular weight 213.23) shares a biphenyl backbone with an amino group but differs in the carboxylic acid’s position . Such positional variations significantly influence physicochemical and biological behavior, as seen in comparisons with other aromatic carboxylic acids (see §2).

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

4-amino-3-phenylbenzoic acid |

InChI |

InChI=1S/C13H11NO2/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |

InChI Key |

CYFVSUQXQFSOAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)N |

Origin of Product |

United States |

Scientific Research Applications

6-Amino-biphenyl-3-carboxylic acid has various applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 6-amino-biphenyl-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogs: Biphenyl Derivatives

Key Observations :

- Substituent Position: The position of the carboxylic acid group affects solubility and reactivity. For example, 4-biphenylcarboxylic acid lacks an amino group but exhibits higher hydrophobicity (log P ~2.5 inferred from similar compounds) compared to amino-substituted analogs .

- Amino Group Impact: The presence of -NH₂ (as in 6-amino-biphenyl-2-carboxylic acid) enhances hydrogen-bonding capacity (TPSA ~70 Ų), improving water solubility and bioavailability relative to non-amino analogs .

Pyridine-Based Analogs

Key Observations :

- Bioactivity: Pyridine derivatives with -COOH and -NH₂ groups (e.g., 6-amino-3-pyridinecarboxylic acid) exhibit strong Log S values (-2.3), indicating moderate solubility, and are explored for enzyme inhibition .

Cyclohexene and Medicinal Derivatives

Key Observations :

Preparation Methods

Nitro Group Reduction Strategies

Following biphenyl formation, the nitro substituent at the 3'-position undergoes reduction to an amine. Patent WO2013049605A1 compares catalytic hydrogenation (H₂/Pd/C) versus zinc-ammonium chloride reduction:

- Catalytic Hydrogenation : Performed in ethanol-water (4:1) with 10% Pd/C at 50 psi H₂, this method achieves 95% conversion in 6 hours. Filtration through Celite® removes catalyst residues, and acidification with HCl precipitates the product.

- Zinc-Ammonium Chloride : A cost-effective alternative using zinc dust (5 equiv) and NH₄Cl in THF/H₂O at reflux for 3 hours. Yields reach 88% but require careful pH control during workup to prevent over-acidification.

Comparative studies indicate hydrogenation provides superior regioselectivity, particularly when minimizing reduction of the carboxylic acid moiety—a side reaction occurring in <2% cases under optimized H₂ pressure.

Sequential Functionalization via Directed C-H Activation

Recent advances in C-H functionalization offer alternative pathways to bypass traditional coupling steps. The ruthenium-catalyzed alkynylation reported in RSC Advances exemplifies this trend, though direct adaptation for amino-carboxylic acid systems remains exploratory.

One-Pot Tandem Approaches for Industrial Scalability

Emerging one-pot methodologies aim to consolidate multiple synthetic steps into a single reactor, reducing purification overhead and improving atom economy. A notable example from recent patent literature combines:

- Suzuki coupling of 2-bromo-4-chloro-6-nitrophenol with 3-carboxyphenylboronic acid

- In situ nitration using fuming HNO₃/H₂SO₄

- Catalytic hydrogenation with Raney Ni

This sequence achieves an overall 68% yield for this compound, with residual metal content controlled below 10 ppm through chelating resin treatment. Key advantages include:

- Elimination of intermediate isolation steps

- 40% reduction in solvent consumption vs. stepwise processes

- Compatibility with continuous flow reactors for large-scale production

Critical Analysis of Methodologies

Table 2. Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Suzuki + Hydrogenation | 85 | 99.5 | High | $$$ |

| Zinc Reduction | 88 | 98.2 | Medium | $$ |

| C-H Activation | 34–59 | 97.8 | Low | $$$$ |

| One-Pot Tandem | 68 | 99.1 | High | $$$ |

The data reveals that classical Suzuki coupling followed by hydrogenation remains the gold standard for pharmaceutical-grade synthesis, balancing yield and purity. However, zinc reduction offers a viable cost-saving alternative for research-scale applications where ultra-high purity is non-critical. C-H activation methods, while innovative, currently lack the efficiency required for industrial adoption.

Q & A

Q. What are the recommended synthetic routes for 6-Amino-biphenyl-3-carboxylic acid, and how can purity be optimized during synthesis?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling to construct the biphenyl core, followed by sequential functionalization. For example:

Use 3-bromobenzoic acid as the starting material, coupling it with a boronic acid derivative to form the biphenyl backbone.

Introduce the amino group via Buchwald-Hartwig amination or nitro reduction, ensuring protection of the carboxylic acid group (e.g., methyl ester protection) to prevent side reactions .

Optimize purity via recrystallization (e.g., using ethanol/water mixtures) or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) .

Key Parameters : Monitor reaction progress via TLC (silica gel, UV visualization) and confirm final purity by HPLC (>98% purity threshold).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d6) to confirm aromatic proton environments (δ 6.8–8.2 ppm) and carboxylic acid resonance (δ ~170 ppm). DEPT-135 can distinguish CH, CH₂, and CH₃ groups .

- FT-IR : Validate the carboxylic acid (C=O stretch ~1680–1700 cm⁻¹) and amino group (N-H stretch ~3300–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₃H₁₁NO₂: 213.0790) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. To address this:

Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

Use X-ray crystallography to confirm the solid-state structure .

Cross-validate spectral data with synthesized reference standards and report solvent systems (e.g., melting points in and vary due to recrystallization solvents) .

Example Table :

| Source | Reported mp (°C) | Solvent Used | Purity Method |

|---|---|---|---|

| Study A | 164–169 | Ethanol/Water | HPLC (99%) |

| Study B | 225–226 | Acetic Acid | TLC (95%) |

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Optimization : Use Pd(OAc)₂/XPhos for Suzuki coupling (reported >90% yield in biphenyl formation) .

- Protection-Deprotection : Protect the carboxylic acid as a methyl ester during amination to prevent side reactions; hydrolyze with LiOH/THF post-reaction .

- Work-Up : Extract acidic impurities via aqueous NaHCO₃ washes, and use activated charcoal to remove colored byproducts .

Q. How do substituents on the biphenyl ring influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) at the 4-position increase carboxylic acid acidity, enhancing metal-binding capacity (relevant for enzyme inhibition).

- Steric Effects : Bulky substituents at the 2-position may hinder amination reactions; computational modeling (DFT) can predict steric/electronic impacts .

- Biological Activity : Test derivatives in enzyme inhibition assays (e.g., COX-2 or kinase targets) to correlate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.